

Unveiling DL-4-Amino-2-fluorobutyric Acid: A Technical Overview

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Compound of Interest

Compound Name: **DL-4-Amino-2-fluorobutyric acid**

Cat. No.: **B1225379**

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 5130-17-6

This technical guide provides a comprehensive overview of **DL-4-Amino-2-fluorobutyric acid**, a fluorinated amino acid with potential applications in biochemical research and drug development. While specific experimental data and direct biological studies on this compound are limited in publicly available literature, this document extrapolates information from related fluorinated amino acids and their known mechanisms of action to provide a foundational understanding for researchers.

Physicochemical Properties

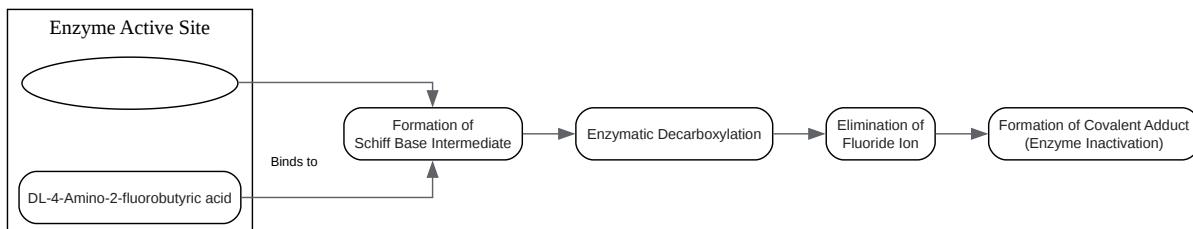
DL-4-Amino-2-fluorobutyric acid is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). The introduction of a fluorine atom at the alpha-position significantly alters its electronic properties, potentially influencing its biological activity.

Property	Value	Reference
CAS Number	5130-17-6	[1] [2]
Molecular Formula	C4H8FNO2	[3]
Molecular Weight	121.11 g/mol	[2] [3]
Melting Point	201-203 °C	[2]
Synonyms	4-amino-2-fluorobutanoic acid	[3]

Synthesis and Production

While a specific, detailed experimental protocol for the synthesis of **DL-4-Amino-2-fluorobutyric acid** is not readily available in peer-reviewed literature, general methods for the synthesis of alpha-fluorinated amino acids can be considered. A potential synthetic route could be inferred from the synthesis of analogous compounds. For instance, the synthesis of (E)-dehydro analogues of alpha-(fluoromethyl)putrescine and -ornithine involved the addition of propenylmagnesium bromide to fluoroacetonitrile, followed by a series of transformations including reduction, protection, bromination, and deprotection[4]. Another general approach involves the alkylation of a chiral glycine equivalent with a trifluoroethyl iodide, followed by disassembly of the resulting complex to yield the desired fluorinated amino acid[5].

A generalized workflow for the synthesis of a fluorinated amino acid is depicted below:



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